4-Amino-3-hydroxyphenylalanine

Beschreibung

Chemical Nomenclature and Structural Classification

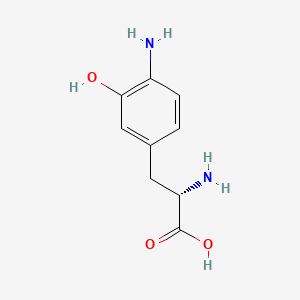

This compound, systematically named as (2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid, belongs to the class of organic compounds known as phenylalanine and derivatives. This compound represents a modified aromatic amino acid containing both amino and hydroxyl functional groups positioned on the benzene ring structure. The molecular formula C₉H₁₂N₂O₃ defines its composition, with a molecular weight of 196.20 grams per mole. The compound's systematic classification places it within the broader category of aromatic amino acids, which are characterized by the presence of benzene ring structures that confer unique chemical stability and reactivity properties.

The structural architecture of this compound demonstrates remarkable specificity in its substitution pattern on the aromatic ring. The amino group occupies the para position (position 4) relative to the side chain, while the hydroxyl group is positioned ortho to the amino group (position 3). This precise arrangement of functional groups distinguishes it from other hydroxylated phenylalanine derivatives and directly correlates with its specific role as a degradation marker for particular melanin subtypes. The compound exhibits chirality at the alpha carbon, with the S-configuration being the predominant form found in biological systems.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWPXBNFKWLGJH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996413 | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74923-08-3 | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074923083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitrosation-Reduction Strategies

A common approach for synthesizing aromatic amines involves nitrosation followed by reduction. For example, 4-nitroso intermediates are often reduced using catalytic hydrogenation or chemical reductants. While the provided sources focus on 4-amino-3-methylphenol synthesis, similar principles apply to phenylalanine derivatives. In one hypothetical route, 3-hydroxyphenylalanine could undergo nitrosation at the para position using sodium nitrite under acidic conditions, followed by palladium-catalyzed hydrogenation to yield the target amine. Reaction parameters such as temperature (20–40°C) and catalyst loading (0.005–0.05:1 ratio) would require optimization to prevent side reactions like over-reduction or dehydroxylation.

Direct Amination Techniques

Electrophilic amination using hydroxylamine derivatives or Ullmann-type coupling could introduce the amino group directly. However, regioselectivity remains a challenge due to competing ortho/meta substitutions. Protecting the hydroxyl group with acetyl or benzyl ethers prior to amination may improve yields, though subsequent deprotection steps add complexity.

Enzymatic and Biocatalytic Methods

Tyrosine Ammonia-Lyase Modifications

Tyrosine ammonia-lyase (TAL) catalyzes the deamination of tyrosine to p-coumaric acid. Engineered TAL variants could theoretically aminate 3-hydroxyphenylalanine, though no direct evidence exists. A 2024 study demonstrated TAL’s ability to process fluorinated tyrosine analogs, suggesting potential adaptability.

Transaminase-Mediated Synthesis

ω-Transaminases have been employed to synthesize chiral amines from ketones. Applying this to 3-hydroxy-4-ketophenylalanine might yield this compound, though the substrate’s instability in aqueous media poses challenges. Immobilizing enzymes on solid supports (as seen in heterogeneous catalysis) could enhance reusability.

Purification and Characterization

Solvent-Based Crystallization

Post-synthesis purification often employs alcoholic solvents. For instance, methanol/water mixtures (1–4:1 ratio) effectively crystallize aromatic amines while removing hydrophilic impurities. Vacuum drying at 30–60°C prevents thermal degradation of the amino acid backbone.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-3-hydroxyphenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of both amino and hydroxyl groups on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding amines .

Wissenschaftliche Forschungsanwendungen

Marker for Pheomelanin

4-AHP serves as a specific marker for pheomelanin, aiding in the analysis of pigmentation in various biological samples. Research has demonstrated that the ratio of 4-AHP to other degradation products can provide insights into the type and quantity of melanin present in tissues. For instance, studies using high-performance liquid chromatography (HPLC) have shown that specific AHP measurements correlate strongly with total pheomelanin levels in human hair samples .

Dermatological Studies

In dermatology, 4-AHP is utilized to investigate skin pigmentation disorders and the effects of UV radiation on skin cells. By analyzing the levels of 4-AHP in skin biopsies, researchers can assess variations in melanin production related to different skin types and conditions. This application is particularly relevant for understanding conditions such as vitiligo and albinism .

Forensic Science

The compound is increasingly recognized in forensic science as a tool for analyzing biological stains. The presence of 4-AHP in hair or tissue samples can help forensic scientists determine the origin of biological materials and assess their age based on degradation patterns. This application is critical in criminal investigations where biological evidence must be accurately identified .

Paleobiology

In paleobiology, the analysis of ancient biological materials has revealed that 4-AHP can be used to identify preserved melanin structures in fossils. Studies have shown that taphonomic experiments involving feathers from modern birds can yield molecular signals indicative of eumelanin and pheomelanin through the detection of 4-AHP . This capability allows scientists to infer coloration and ecological adaptations of extinct species.

Data Tables

The following table summarizes key applications and findings related to this compound:

| Application Area | Key Findings | Method Used |

|---|---|---|

| Dermatology | Correlation with skin pigmentation disorders | HPLC analysis of skin biopsies |

| Forensic Science | Identification of biological stains | Chemical analysis of hair/tissue samples |

| Paleobiology | Detection of ancient melanin structures | Taphonomic experiments and HPLC |

Case Studies

- Dermatological Research : A study analyzed hair samples from individuals with varying pigmentation levels to determine the relationship between 4-AHP concentrations and pheomelanin content. Results indicated that higher levels of specific AHP correlated with lighter hair colors, providing insights into genetic factors influencing pigmentation .

- Forensic Analysis : In a forensic case study, researchers employed HPLC to analyze a bloodstain found at a crime scene. The identification of 4-AHP confirmed the presence of human biological material, aiding in establishing connections between suspects and the scene .

- Paleontological Findings : In examining fossilized feathers from non-avian dinosaurs, scientists identified preserved melanin using molecular signals from 4-AHP, revealing insights into the coloration and potential camouflage strategies employed by these ancient creatures .

Wirkmechanismus

The mechanism of action of 4-Amino-3-hydroxyphenylalanine involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor to pheomelanin, influencing pigmentation processes. The compound undergoes enzymatic reactions that lead to the formation of melanin pigments, which play a crucial role in protecting the skin from ultraviolet radiation .

Vergleich Mit ähnlichen Verbindungen

Pheomelanin vs. Eumelanin Markers

Melanin quantification relies on degradation products specific to each subtype:

Key Findings :

- Specificity : 4-AHP is exclusive to pheomelanin, whereas PTCA, PDCA, and PTeCA are eumelanin-specific . TTCA, though pheomelanin-related, is less specific and often used alongside 4-AHP .

- Quantitative vs. Qualitative : 4-AHP and PTCA are quantitative markers (converted to melanin content using factors 7–9 and 25, respectively), while PDCA and PTeCA are qualitative .

- Methodological Variance : Conversion factors for 4-AHP differ between studies (e.g., 7 in Wakamatsu et al. vs. 9 in Ito et al. ), reflecting variations in hydrolysis protocols or sample types.

Structural and Functional Analogs

- 3-Amino-4-hydroxyphenylalanine (3-AHP): A structural isomer of 4-AHP, detected alongside 4-AHP in some degradation protocols .

- 5-S-Cysteinyldopa : A precursor in pheomelanin synthesis, but it is metabolized rapidly and less stable than 4-AHP in analytical workflows .

- 4-Nitro-L-phenylalanine : A synthetic precursor used in phenylalanine derivatization but unrelated to melanin analysis .

Analytical Advantages of 4-AHP

- Sensitivity : 4-AHP levels correlate directly with pheomelanin content, even in trace amounts (e.g., in internal organs like the liver and spleen) .

- Discriminatory Power : In human hair studies, 4-AHP distinguishes age-related pheomelanin decline from eumelanin stability .

- Versatility : Used in diverse models, from sheep coat color genetics to fossil melanin identification .

Research Implications

- Melanin Typing : 4-AHP’s specificity enables precise pheomelanin/eumelanin ratios, critical in dermatology and evolutionary biology .

- Disease Biomarkers: Elevated pheomelanin (via 4-AHP) is linked to oxidative stress in melanoma, offering diagnostic insights .

- Fossil Analysis : 4-AHP detection in fossils confirms pheomelanin preservation, revolutionizing paleontological color reconstruction .

Biologische Aktivität

4-Amino-3-hydroxyphenylalanine (4-AHP) is an amino acid derivative of tyrosine, primarily recognized for its role in the biosynthesis of melanin and as a biomarker in various biological studies. This article delves into its biological activity, focusing on its functions, mechanisms, and implications in research.

Chemical Structure and Properties

4-AHP is chemically classified as an amino acid with the molecular formula . It is structurally similar to tyrosine, differing primarily by the position of the amino group. The compound's structure allows it to participate in various biochemical pathways, particularly in melanin synthesis.

Melanin Synthesis

4-AHP is a significant precursor in the biosynthesis of pheomelanin, a type of melanin pigment found in hair and skin. The synthesis pathway involves the oxidative polymerization of cysteine derivatives, leading to the formation of 4-AHP from 5-S-cysteinyldopa. This process is crucial for pigmentation in humans and other organisms.

Neurotransmitter Precursor

Similar to tyrosine, 4-AHP can also be involved in the synthesis of neurotransmitters. It serves as a substrate for enzymes that convert it into other biologically active compounds, potentially influencing neurological functions.

Enzymatic Reactions

The conversion of 4-AHP into various products occurs through enzymatic reactions involving hydroxylation and transamination. These reactions are facilitated by specific enzymes that modify the compound's structure, enhancing its biological activity. For example, the enzyme tyrosine hydroxylase can convert it into L-DOPA, a precursor for dopamine.

Signal Transduction

Phosphorylation is a critical post-translational modification that affects the function of proteins containing 4-AHP residues. Protein kinases can phosphorylate the hydroxyl group on 4-AHP, influencing signal transduction pathways essential for cellular communication and response mechanisms .

Case Studies

- Pheomelanin Marker : A study demonstrated that measuring levels of 4-AHP in human hair samples correlates with pheomelanin content. This correlation highlights its utility as a biomarker for studying pigmentation disorders and hair color genetics .

- Hydrolysis Studies : Research utilizing hydriodic acid hydrolysis revealed that 4-AHP can be effectively separated from other products like 3-amino-4-hydroxyphenylalanine (3-AHP), allowing for more accurate analyses of pheomelanin degradation products .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Melanin Synthesis | Precursor to pheomelanin | Understanding pigmentation disorders |

| Neurotransmitter Role | Substrate for L-DOPA synthesis | Potential impact on mood and cognition |

| Signal Transduction | Phosphorylation by kinases | Regulation of cellular processes |

Q & A

Q. What is the role of 4-amino-3-hydroxyphenylalanine (AHP) in melanin research?

AHP is a specific degradation marker for pheomelanin, a sulfur-containing melanin polymer. During hydriodic acid hydrolysis of melanin, AHP is released exclusively from pheomelanin, distinguishing it from eumelanin, which produces pyrrole-2,3,5-tricarboxylic acid (PTCA). This specificity enables quantitative analysis of pheomelanin content in biological samples (e.g., feathers, hair, or melanoma cells) using HPLC coupled with electrochemical detection .

Q. What is the standard protocol for quantifying AHP in pheomelanin?

The established method involves:

- Hydrolysis : Treat samples with hydriodic acid (55–57°C, 16 hours) to degrade pheomelanin into AHP.

- Purification : Isolate AHP via ion-exchange chromatography to remove interfering substances.

- Detection : Separate AHP using reverse-phase HPLC (C18 column, mobile phase: 0.1 M phosphate buffer/methanol) and quantify with an electrochemical detector at +0.6 V. This method achieves a reproducibility of <5.6% imprecision and requires as little as 0.1 mg protein for analysis .

Advanced Research Questions

Q. How do researchers resolve discrepancies in AHP quantification when using alternative degradation methods (e.g., alkaline H₂O₂ oxidation)?

Alkaline H₂O₂ oxidation generates different pheomelanin markers (e.g., thiazole-2,4,5-tricarboxylic acid, TTCA), which may conflict with AHP-based data. To reconcile results:

- Validate hydrolysis conditions (time, temperature) to ensure complete degradation.

- Cross-reference AHP levels with TTCA measurements in the same sample.

- Use multivariate statistical models (e.g., MCR-ALS) to account for overlapping spectral signals in complex matrices .

Q. What experimental variables influence AHP stability during hydrolysis, and how are they controlled?

AHP degradation can occur due to:

- Oxygen exposure : Use nitrogen-purged hydrolysis vials to prevent oxidative side reactions.

- Acid concentration : Optimize hydriodic acid purity (≥57% HI) to minimize side-product formation.

- Temperature fluctuations : Maintain strict thermal control (±1°C) during hydrolysis. Control experiments with synthetic pheomelanin standards are critical for calibrating recovery rates .

Q. How is AHP used to study melanin’s role in feather durability and UV resistance?

AHP quantification correlates pheomelanin content with mechanical properties (e.g., abrasion resistance) and photodegradation rates. For example:

- Feather durability : Higher AHP levels in melanized feather regions correlate with increased resistance to mechanical stress.

- UV degradation : Pheomelanin-rich regions show faster UV-induced oxidative damage, detectable via AHP loss in hydrolyzed samples after UV exposure .

Q. What synthetic strategies are employed to produce AHP analogs for mechanistic studies?

AHP derivatives (e.g., methylsulfanyl or trifluoromethyl variants) are synthesized via:

- Multi-step functionalization : Introduce substituents (e.g., -SCH₃, -CF₃) to the phenyl ring using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.

- Chiral resolution : Ensure enantiopurity via enzymatic resolution or chiral HPLC for studies requiring stereochemical specificity. Characterization involves LC-MS, NMR, and X-ray crystallography to confirm structure and purity .

Methodological Challenges

Q. How do researchers address interference from structurally similar compounds (e.g., 3-amino-L-tyrosine) in AHP assays?

- Chromatographic separation : Optimize gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to resolve AHP from isomers.

- Selective detection : Use dual electrochemical detection (oxidative and reductive modes) to enhance specificity.

- Spike-recovery tests : Validate method accuracy by spiking samples with synthetic AHP and measuring recovery rates .

Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.